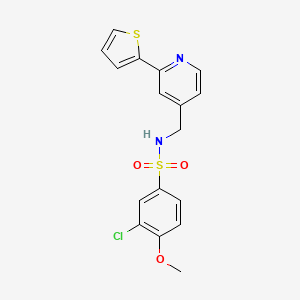

3-chloro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15ClN2O3S2 and its molecular weight is 394.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photodynamic Therapy Applications

Photodynamic therapy (PDT) is a treatment that uses photosensitizing agents, alongside light, to kill cancer cells. The new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including the one similar to the compound , have shown significant promise due to their high singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers, which are crucial for effective PDT in cancer treatment. The specific compound shows excellent fluorescence properties, appropriate photodegradation quantum yield, and high singlet oxygen quantum yield, making it a remarkable candidate for PDT applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Photophysical and Photochemical Properties

The synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents reveal insights into the compound's photophysical and photochemical properties. These studies provide valuable information on the compound's absorption and emission characteristics, which are essential for various applications, including photocatalytic activities and as potential photosensitizers in photodynamic therapy. The presence of benzenesulfonamide derivatives as substituents significantly affects these properties, offering pathways to tailor the compound for specific scientific applications (Gülen Atiye Öncül, Ö. Öztürk, & M. Pişkin, 2021).

Potential as Carbonic Anhydrase Inhibitors

Carbonic anhydrases are enzymes that play various roles in the human body, including in the regulation of pH and CO2 transport. Chlorinated benzenesulfonamide derivatives, similar to the compound of interest, have been synthesized and investigated for their inhibitory activity against human carbonic anhydrase isoforms. Such compounds exhibit promising affinity and selectivity, making them potential candidates for therapeutic applications targeting diseases where carbonic anhydrase activity is implicated. The novel set of pyrrolidinone-based chlorinated benzenesulfonamide derivatives show low nanomolar affinity against cancer-related carbonic anhydrase IX, indicating potential for further development as inhibitors (Benas Balandis et al., 2020).

Orientations Futures

Thiophene and its derivatives, including this compound, have shown potential in various fields of research and industry . They have been proven to be effective drugs in the present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mécanisme D'action

Target of Action

Sulfonamide-based compounds are generally known to inhibit enzymes that play crucial roles in various biochemical pathways .

Mode of Action

Sulfonamide-based compounds typically act by mimicking the natural substrate of an enzyme, thereby inhibiting its function . The negative charges around the O4 and O5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack .

Biochemical Pathways

Sulfonamide-based compounds are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body fluids, metabolized in the liver, and excreted in the urine .

Result of Action

Sulfonamides generally result in the inhibition of bacterial growth by interfering with their ability to synthesize folic acid .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of sulfonamide-based compounds .

Propriétés

IUPAC Name |

3-chloro-4-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-23-16-5-4-13(10-14(16)18)25(21,22)20-11-12-6-7-19-15(9-12)17-3-2-8-24-17/h2-10,20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMSKQRXQKXQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

![3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2510673.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2510674.png)

![ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510676.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2510678.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)

![methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2510687.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)